molecular formula C19H18N2O B2560529 (E)-2-cyano-N-(2-ethyl-6-methylphenyl)-3-phenylprop-2-enamide CAS No. 405924-81-4

(E)-2-cyano-N-(2-ethyl-6-methylphenyl)-3-phenylprop-2-enamide

Cat. No. B2560529
M. Wt: 290.366
InChI Key: JFXILJRJKSZOKF-SFQUDFHCSA-N
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Description

The compound is a derivative of phenyl isocyanate . Isocyanates are a group of reactive organic compounds with the functional group -N=C=O. They are used in the production of polyurethane products and are known for their reactivity .


Synthesis Analysis

The synthesis of compounds related to N-(2-ethyl-6-methylphenyl)-2-(4-methoxyphenoxy)acetamide often involves multi-step reactions that might include processes such as the Leuckart reaction. Moreover, catalytic hydrogenation has been utilized for the green synthesis of related compounds.


Molecular Structure Analysis

The molecular structure of related compounds can be analyzed through X-ray diffraction, which offers insights into the arrangement of atoms within the compound and the intermolecular interactions that influence its stability and properties.


Chemical Reactions Analysis

Chemical reactions involving acetamide derivatives often include acetylation and carbonylation. Additionally, chemoselective acetylation demonstrates the specificity of chemical modifications that can be achieved, influencing the compound’s pharmacological properties.


Physical And Chemical Properties Analysis

The physical properties of compounds structurally related to N-(2-ethyl-6-methylphenyl)-2-(4-methoxyphenoxy)acetamide, including solubility, crystallinity, and melting points, are crucial for understanding their behavior in various environments and applications.

Safety And Hazards

Isocyanates, including phenyl isocyanate, are known to be hazardous. They can cause harm if swallowed, in contact with skin, or if inhaled. They may cause respiratory irritation and may cause an allergic skin reaction .

properties

IUPAC Name

(E)-2-cyano-N-(2-ethyl-6-methylphenyl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O/c1-3-16-11-7-8-14(2)18(16)21-19(22)17(13-20)12-15-9-5-4-6-10-15/h4-12H,3H2,1-2H3,(H,21,22)/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFXILJRJKSZOKF-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)C(=CC2=CC=CC=C2)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=CC(=C1NC(=O)/C(=C/C2=CC=CC=C2)/C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-cyano-N-(2-ethyl-6-methylphenyl)-3-phenylprop-2-enamide

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